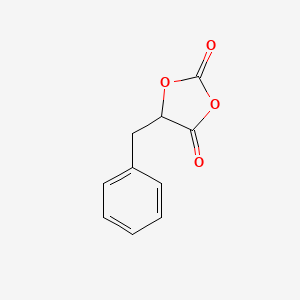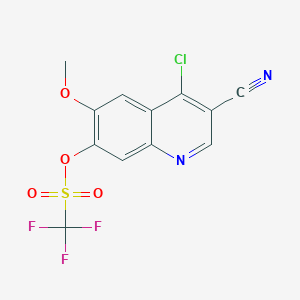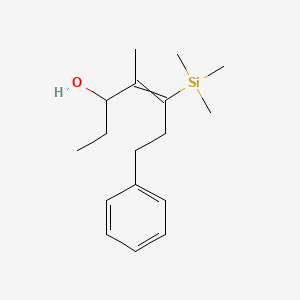
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol is an organic compound with the molecular formula C17H28OSi. This compound features a heptene backbone with a phenyl group, a trimethylsilyl group, and a hydroxyl group. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol can be achieved through several synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the phenyl and trimethylsilyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-7-phenyl-5-(trimethylsilyl)-4-heptene-3-one
- 6-Methyl-2-nitro-1-phenyl-hept-4-en-3-ol
- 2-Hepten-3-ol, 4,5-dimethyl-
Uniqueness
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances its stability and solubility, making it a valuable compound in various applications.
Propiedades
Número CAS |
383194-57-8 |
|---|---|
Fórmula molecular |
C17H28OSi |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
4-methyl-7-phenyl-5-trimethylsilylhept-4-en-3-ol |
InChI |
InChI=1S/C17H28OSi/c1-6-16(18)14(2)17(19(3,4)5)13-12-15-10-8-7-9-11-15/h7-11,16,18H,6,12-13H2,1-5H3 |
Clave InChI |
WNZDXCCKKXZDQM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=C(CCC1=CC=CC=C1)[Si](C)(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
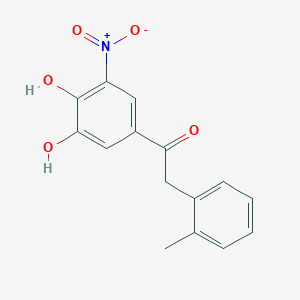
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
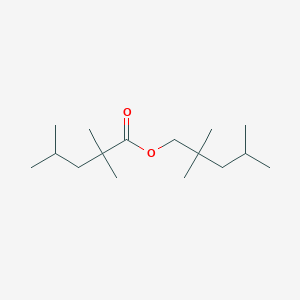
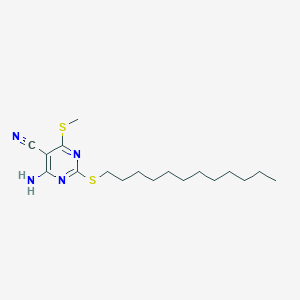
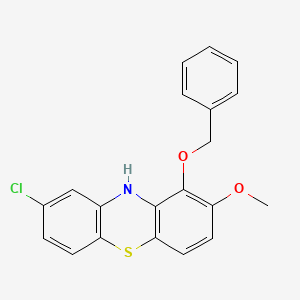
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
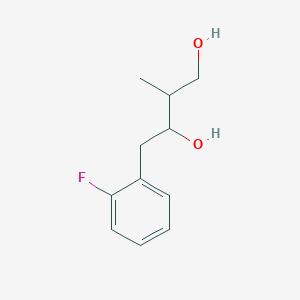
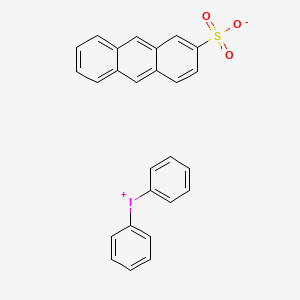
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

